molecular formula C12H14N2O B13593611 4-(1-Methyl-1h-indazol-3-yl)butan-2-one

4-(1-Methyl-1h-indazol-3-yl)butan-2-one

Cat. No.: B13593611
M. Wt: 202.25 g/mol
InChI Key: BLHDWOGWELZMOK-UHFFFAOYSA-N
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Description

4-(1-Methyl-1h-indazol-3-yl)butan-2-one is a chemical compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methyl-1h-indazol-3-yl)butan-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-methylindazole with butanone in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and scalability in production .

Chemical Reactions Analysis

Types of Reactions

4-(1-Methyl-1h-indazol-3-yl)butan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1-Methyl-1h-indazol-3-yl)butan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-Methyl-1h-indazol-3-yl)butan-2-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or other proteins that play a role in cell signaling and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Methyl-1h-indazol-3-yl)butan-2-one is unique due to the presence of the methyl group on the indazole ring, which can influence its chemical reactivity and biological activity. This structural difference can lead to variations in its pharmacokinetic and pharmacodynamic properties compared to similar compounds .

Biological Activity

4-(1-Methyl-1H-indazol-3-yl)butan-2-one is an indazole derivative recognized for its diverse biological activities. This compound, with a molecular formula of C12H14N2O and a molecular weight of 204.27 g/mol, features a butan-2-one moiety attached to a 1-methylindazole ring. Its unique structure contributes to its pharmacological potential, particularly in anti-inflammatory and anticancer applications.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. The compound interacts with specific enzymes and receptors, modulating their activity to reduce inflammation. The indazole moiety is particularly noted for its ability to influence enzyme pathways critical in inflammatory responses.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance, it demonstrated cytotoxic effects against MV4-11 cells, which have the FLT3/ITD mutation, with an IC50 value of approximately 0.072 µM . Further investigations revealed that it induces cell cycle arrest and apoptosis in these cells, suggesting a potential mechanism for its anticancer activity.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity. The compound's interactions with molecular targets are crucial for its therapeutic effects:

  • Enzyme Inhibition : It selectively inhibits key kinases involved in cell proliferation and survival.
  • Cell Cycle Regulation : The compound has been shown to induce cell cycle arrest at the G0/G1 phase in cancer cells, which is essential for preventing tumor growth .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is vital for optimizing its biological efficacy. Comparative analysis with structurally similar compounds reveals insights into its unique properties:

Compound Name Structure Features Unique Aspects
4-(1H-Indazol-3-yl)butan-2-oneLacks the methyl group on the indazole ringDifferent biological activity due to structural variation
4-(1H-Indol-3-yl)butan-2-oneContains an indole moiety instead of an indazolePotentially different pharmacological properties
3-(1H-Indazol-3-yl)propan-2-oneShorter carbon chain compared to 4-(1-Methyl...)May exhibit altered reactivity and biological effects
5-MethylindazoleA simpler derivative with similar biological activitiesLess complex structure may limit applications

The substitution pattern on the indazole ring significantly influences both reactivity and biological properties, distinguishing it from these similar compounds.

Case Studies

Several studies have documented the effectiveness of this compound in various contexts:

  • In Vitro Studies : A study demonstrated that this compound effectively inhibited FLT3 kinase activity, which is crucial for the proliferation of certain leukemia cells. The results indicated a strong correlation between the compound's concentration and its inhibitory effects on cell growth.
  • Animal Models : In vivo experiments using xenograft models have shown promising results regarding tumor reduction without significant toxicity, indicating its potential as a therapeutic agent in cancer treatment.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

4-(1-methylindazol-3-yl)butan-2-one

InChI

InChI=1S/C12H14N2O/c1-9(15)7-8-11-10-5-3-4-6-12(10)14(2)13-11/h3-6H,7-8H2,1-2H3

InChI Key

BLHDWOGWELZMOK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1=NN(C2=CC=CC=C21)C

Origin of Product

United States

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